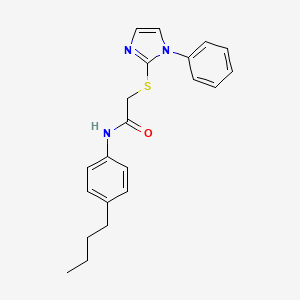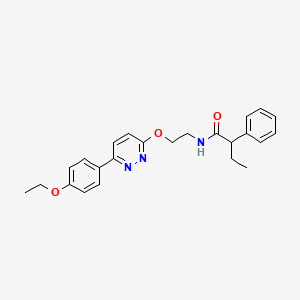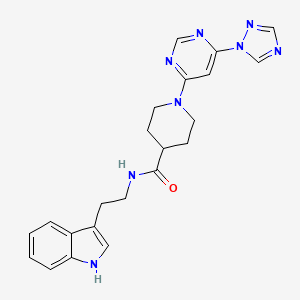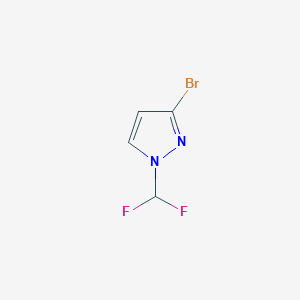
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide” is a chemical compound with the linear formula C19H22N2O4 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide” is represented by the linear formula C19H22N2O4 . The molecular weight is 342.398 .科学的研究の応用
Chemoselective Acetylation and Synthesis Methods
The chemoselective acetylation of aminophenols, a process critical for synthesizing antimalarial drugs, utilizes immobilized lipase for the monoacetylation of amino groups, offering insights into the synthesis methods relevant to compounds like 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide. This enzymatic approach highlights the importance of selecting appropriate acyl donors and optimizing reaction conditions for achieving chemoselective outcomes, critical for pharmaceutical synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on 2-(substituted phenoxy) acetamide derivatives demonstrates potential anticancer, anti-inflammatory, and analgesic activities. These studies underline the therapeutic applications of such compounds, indicating their role in developing new chemical entities for treating various diseases. The incorporation of substituted phenols and basic moieties contributes to their pharmacological properties, offering a foundation for further exploration of 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide derivatives in these contexts (Rani et al., 2014).
Photocatalytic Degradation Studies
Photocatalytic degradation studies, such as those conducted on acetaminophen, provide insights into the environmental and metabolic fate of pharmaceutical compounds, including 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide. These investigations reveal the mechanisms through which these substances are broken down under specific conditions, contributing to our understanding of their stability, toxicity, and environmental impact (Jallouli et al., 2017).
Metabolic Phenotyping and Hepatotoxicity
The application of metabolic phenotyping to study acetaminophen metabolism and hepatotoxicity offers a framework for examining the metabolic pathways and toxicological profiles of related compounds. This approach helps identify biomarkers and elucidate mechanisms underlying drug-induced liver injury, providing valuable insights for assessing the safety and therapeutic potential of 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide and its derivatives (Coen, 2015).
Synthesis and Evaluation of Derivatives
The synthesis and pharmacological assessment of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists exemplify the process of creating and testing derivatives of complex compounds for specific therapeutic targets. Such studies contribute to the development of novel drugs for treating obesity and diabetes, highlighting the potential for 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide derivatives in targeted therapies (Maruyama et al., 2012).
将来の方向性
特性
IUPAC Name |
2-phenoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21(17-26-19-10-5-2-6-11-19)22-12-7-13-23-14-15-25-20(16-23)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHCXHBSOQIOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2383525.png)

![N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2383528.png)
![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)



![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)
![2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2383540.png)
![ethyl 2-(8-(3-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2383541.png)


![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)
